N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide
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Overview
Description
N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide is a synthetic compound that belongs to the class of peptides It is an acetylated derivative of phenylalanine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide typically involves the following steps:
Acetylation of L-phenylalanine: L-phenylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Acetylation: Large-scale acetylation of L-phenylalanine using acetic anhydride and a base.
Automated Coupling: Automated peptide synthesizers are used to couple N-acetyl-L-phenylalanine with N-[(1S)-1-phenylethyl]-L-phenylalaninamide, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: An acetylated derivative of phenylalanine, similar in structure but lacks the additional phenylethyl group.
N-Acetyl-D-phenylalanine: The D-enantiomer of N-Acetyl-L-phenylalanine, differing in chirality.
N-Acetyl-L-phenylalanyl-L-diiodotyrosine: A derivative with an additional diiodotyrosine group, used in thyroid research.
Uniqueness
N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide is unique due to its specific structure, which includes both acetyl and phenylethyl groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
65894-99-7 |
---|---|
Molecular Formula |
C28H31N3O3 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-oxo-3-phenyl-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C28H31N3O3/c1-20(24-16-10-5-11-17-24)29-27(33)26(19-23-14-8-4-9-15-23)31-28(34)25(30-21(2)32)18-22-12-6-3-7-13-22/h3-17,20,25-26H,18-19H2,1-2H3,(H,29,33)(H,30,32)(H,31,34)/t20-,25-,26-/m0/s1 |
InChI Key |
CCFRUXALBCRVHE-XZZVZQAVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
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